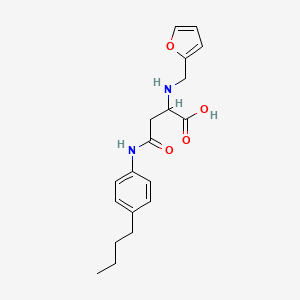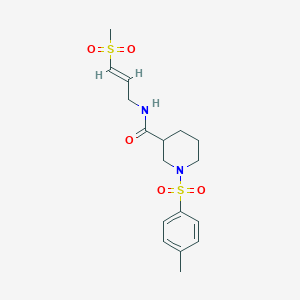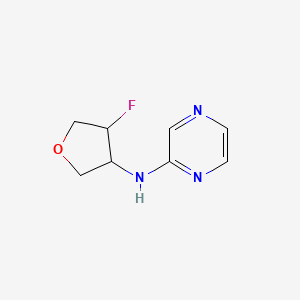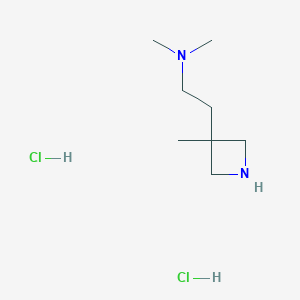
4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, also known as BFA-1, is a small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. This compound is a member of the family of butyrolactone derivatives and has been shown to have potent antitumor activity against a variety of cancer cell lines.
Mécanisme D'action
The mechanism of action of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of the protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a critical role in regulating cell growth and survival. 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has been shown to inhibit CK2 activity in vitro and in vivo, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer therapy. However, one of the limitations of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid. One area of research could focus on developing more effective methods for administering 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid in vivo. Another area of research could focus on identifying biomarkers that can predict which cancer patients are most likely to respond to 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid therapy. Additionally, further studies could be conducted to better understand the mechanism of action of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid and to identify potential drug targets for combination therapy.
Méthodes De Synthèse
The synthesis of 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid involves a multi-step process that starts with the reaction of 4-Butylphenylamine with Furan-2-carboxaldehyde to produce the intermediate compound, 4-((4-Butylphenyl)amino)-2-furancarboxaldehyde. This intermediate compound is then reacted with methyl 4-oxobutanoate to yield the final product, 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid. The overall yield of this process is approximately 30%.
Applications De Recherche Scientifique
4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has been extensively studied for its potential application in cancer therapy. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. 4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid has also been shown to be effective in inhibiting the growth of cancer cells that are resistant to traditional chemotherapy drugs.
Propriétés
IUPAC Name |
4-(4-butylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-3-5-14-7-9-15(10-8-14)21-18(22)12-17(19(23)24)20-13-16-6-4-11-25-16/h4,6-11,17,20H,2-3,5,12-13H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFVRHRJBGVWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Butylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[4.6]undec-3-en-2-one](/img/structure/B2936640.png)
![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2936642.png)
![6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide](/img/structure/B2936644.png)
![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2936646.png)

![2-[5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2936649.png)
![(4-Fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2936651.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2936652.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2936654.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2936655.png)


![N-(4-acetylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2936660.png)
